2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile
Description
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile (CAS: 117457-21-3) is a nitrile-containing heterocyclic compound with the molecular formula C₁₇H₁₁N₃O₂ and a molecular weight of 289.30 g/mol . Its structure features a 1,3-indanedione core fused to an acetonitrile group substituted with a 2-pyridinylmethylamino moiety. This electron-deficient scaffold is utilized in synthetic chemistry, particularly in phase-transfer-catalyzed (PTC) Japp-Klingemann reactions for preparing indole derivatives . The pyridine ring enhances solubility in polar solvents and may confer metal-coordination properties, while the dioxo-indenylidene group contributes to electrophilic reactivity.
Properties
IUPAC Name |
1-hydroxy-3-oxo-N-(pyridin-2-ylmethyl)indene-2-carboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-14(20-10-11-5-3-4-8-19-11)15-16(21)12-6-1-2-7-13(12)17(15)22/h1-8,21H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXBEJXWLBKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC3=CC=CC=N3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxic properties against cancer cell lines and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dioxoindene moiety linked to a pyridine ring through an acetonitrile group. The structure can be represented as follows:
The compound's unique structural features contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound generally involves the condensation of appropriate precursors such as 2-acetylindan-1,3-dione and various amines or nitriles under controlled conditions. This method allows for the introduction of functional groups that enhance biological activity.
Cytotoxicity
Research has indicated that derivatives of compounds similar to This compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies show that certain analogs demonstrate potent inhibitory effects on tumor growth comparable to established chemotherapeutic agents like cisplatin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | |
| Compound B | HeLa (Cervical) | 10 | |
| Compound C | A549 (Lung) | 20 |
The proposed mechanism for the cytotoxicity involves the induction of apoptosis in cancer cells via pathways that may include the activation of caspases and modulation of cell cycle progression. The presence of the dioxo group is believed to enhance interactions with DNA or other critical cellular targets, thus leading to cell death.
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- Case Study on Antitumor Activity : A study evaluated the activity of a related compound against 12 human cancer cell lines, demonstrating significant cytotoxicity in several cases. The most potent derivatives showed IC50 values in the low micromolar range .
- Antibacterial Properties : In addition to antitumor properties, some derivatives exhibited antibacterial activity against strains such as Staphylococcus aureus, highlighting their potential as dual-action therapeutics .
Comparison with Similar Compounds
Key Differences :
- Structure : Replaces the inden-dione ring with an isoindole-1,3-dione system.
- Crystallography : The asymmetric unit contains two independent molecules with dihedral angles of 69.0° and 77.0° between the acetonitrile and isoindole-dione planes, suggesting conformational flexibility .
- Used as a glycine isostere in tetrazole synthesis .
2-(1-(Pyrimidin-2-yl)-1H-indol-2-yl)acetonitrile (C₁₄H₁₀N₄)
Key Differences :
- Structure : Features an indole ring substituted with pyrimidine at the 1-position, linked to acetonitrile.
- Spectroscopy : ¹H NMR shows distinct aromatic proton shifts (δ 8.70–6.74 ppm), indicating electron-withdrawing effects from pyrimidine .
- Application: Synthesized via iron(II)-catalyzed C-2 cyanomethylation, highlighting utility in cross-dehydrogenative coupling (CDC) reactions, unlike the target compound’s use in PTC systems .
(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile (C₁₀H₉N₃)
Key Differences :
- Structure : Contains a benzimidazolylidene ring instead of inden-dione, with a Z-configuration double bond.
- Reactivity : The benzimidazole moiety offers nitrogen-based coordination sites for metals, unlike the electron-deficient inden-dione core of the target compound .
- Application: Potential use in coordination chemistry or as a ligand, diverging from the target’s role in heterocycle synthesis .
| Property | Target Compound | (2Z)-Benzimidazolylidene Acetonitrile |
|---|---|---|
| Molecular Weight | 289.30 | 171.20 |
| Key Functional Groups | Inden-dione, pyridinylmethylamino | Benzimidazolylidene, acetonitrile |
| Electronic Character | Electron-deficient | Electron-rich due to benzimidazole |
2-(1,3-Dihydro-2H-indol-2-ylidene)acetonitrile (CAS 5860-51-5)
Key Differences :
- Structure: Substitutes the inden-dione with a non-oxidized indole ring.
- Reactivity : Absence of dioxo groups reduces electrophilicity, making it less reactive in cycloadditions compared to the target compound .
| Property | Target Compound | 2-(1,3-Dihydro-2H-indol-2-ylidene)acetonitrile |
|---|---|---|
| Molecular Weight | 289.30 | 168.19 |
| Oxidation State | Dioxo-inden | Non-oxidized indole |
| Electrophilicity | High | Moderate |
Preparation Methods
Synthesis of the Indenylidene Core with Dioxo Groups
The indenylidene dioxo moiety (1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene) is typically prepared starting from substituted benzoate or isoindolinone derivatives. For example, methyl 2-bromomethyl-3-nitro benzoate can be synthesized by catalytic bromination of 2-methyl-3-nitrobenzoate under ultraviolet light in carbon tetrachloride. However, this method suffers from long reaction times, low yields, and safety concerns due to UV exposure.
Alternative methods involve using isoindoline-1,3-dione derivatives as key intermediates. For example, 2-(bromomethyl)isoindoline-1,3-dione can be used to prepare 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a close analog, through nucleophilic substitution reactions. The crystal structure analysis of this intermediate confirms the stability of the indenylidene core with nitrile substitution.
Coupling with Pyridinylmethylamino Group
Comparative Data Table of Key Reaction Parameters
Research Findings and Improvements
- The Eschenmoser coupling reaction is superior in terms of yield and scalability compared to classical bromination and substitution methods, which often suffer from long reaction times and low yields.
- Avoiding UV-catalyzed bromination improves safety and labor conditions in industrial settings.
- The use of dry, polar aprotic solvents and mild bases like triethylamine enhances reaction efficiency and product purity.
- Multiple chromatographic purifications, though laborious, are necessary to achieve high purity, especially for industrial-scale synthesis.
- Structural studies confirm that the indenylidene core maintains stability through synthesis, which is critical for the final compound’s biological activity.
Q & A
Q. What are the standard protocols for synthesizing 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile?
Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Key steps require optimization of reaction parameters (e.g., temperature: 60–80°C, reaction time: 12–24 hours, solvent polarity). For example, the isoindole core can be synthesized via phthalic anhydride derivatives under reflux conditions, followed by coupling with pyridinylmethylamine precursors . Characterization via -NMR, HPLC, and mass spectrometry ensures purity and structural confirmation .
Q. How can researchers address poor aqueous solubility during pharmacological assays?
Solubility challenges are common due to the compound's hydrophobic isoindole and pyridine moieties. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures ≤1% v/v).
- Derivatization to introduce hydrophilic groups (e.g., carboxylate or sulfonate) without altering bioactivity .
- Employing surfactants (e.g., Tween-80) in cellular assays to enhance dispersion .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : -NMR (for substituent patterns), -NMR (carbon skeleton), and FT-IR (functional groups) .
- Purity Assessment : Reverse-phase HPLC with UV detection (≥95% purity threshold) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework integrates reaction path searches and machine learning to identify optimal catalysts, solvents, and temperatures. This approach shortens synthesis timelines by 30–50% . Case studies on analogous acetonitrile derivatives demonstrate successful prediction of regioselectivity in cyclization reactions .
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. A systematic approach includes:
- Replication : Validate key findings using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) .
- In Silico Docking : Compare binding affinities to target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation at the indenyl group) to isolate bioactive motifs .
Q. What strategies enhance selectivity in targeting enzymes or receptors?
- Pharmacophore Modeling : Map steric and electronic features critical for target engagement (e.g., hydrogen bond donors in the pyridinylmethyl group) .
- Isotopic Labeling : Use -tagged derivatives to track metabolic pathways and off-target interactions .
- Kinetic Studies : Measure values under varying pH and ionic strengths to refine binding models .
Data Analysis and Experimental Design
Q. How to design a robust SAR study for derivatives of this compound?
- Variable Substituents : Introduce halogens (-F, -Cl), alkyl chains (-CH, -CH), or electron-withdrawing groups (-NO) at the indenyl or pyridine positions .
- Assay Matrix : Test derivatives against a panel of related targets (e.g., cyclooxygenase-2, tyrosine kinases) to identify selectivity patterns .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., IC values ± SEM) .
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA with Tukey’s Test : Compare mean differences across multiple concentrations .
- Principal Component Analysis (PCA) : Cluster analogs based on physicochemical properties and bioactivity .
Conflict Resolution and Reproducibility
Q. How to address irreproducible results in kinetic studies?
- Standardize Buffers : Use HEPES (pH 7.4) or Tris-HCl (pH 7.6) with consistent ionic strength (e.g., 150 mM NaCl).
- Control for Light Sensitivity : Store stock solutions in amber vials and minimize UV exposure during assays .
- Interlab Validation : Collaborate with independent labs to confirm critical findings .
Q. What steps ensure compliance with FAIR data principles?
- Metadata Annotation : Include synthesis protocols, instrument settings, and raw spectra in public repositories (e.g., PubChem, Zenodo) .
- Open Access Workflows : Share Jupyter notebooks for computational models or Knime pipelines for HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
